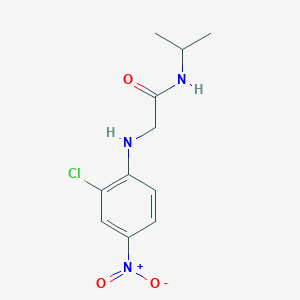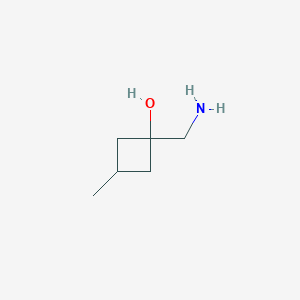
1-(Aminomethyl)-3-methyl-cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure featuring a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the reaction of a cyclobutane derivative with an aminomethylating agent can yield the desired compound. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the production of 1-(aminomethyl)-3-methylcyclobutan-1-ol may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance the yield and purity of the compound. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3-methylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
1-(Aminomethyl)-3-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 1-(aminomethyl)-3-methylcyclobutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclobutan-1-ol: Lacks the methyl group on the cyclobutane ring.
3-Methylcyclobutan-1-ol: Lacks the aminomethyl group.
Cyclobutanol: Lacks both the aminomethyl and methyl groups.
Uniqueness
1-(Aminomethyl)-3-methylcyclobutan-1-ol is unique due to the presence of both the aminomethyl and methyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(aminomethyl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(8,3-5)4-7/h5,8H,2-4,7H2,1H3 |
InChI Key |
ORXFVAJBTPOWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


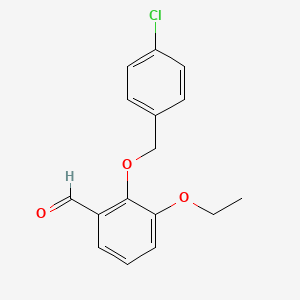
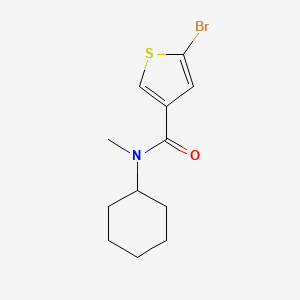
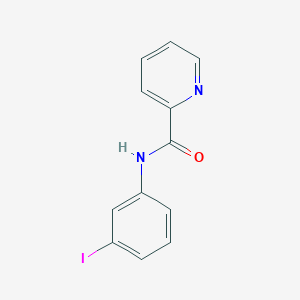
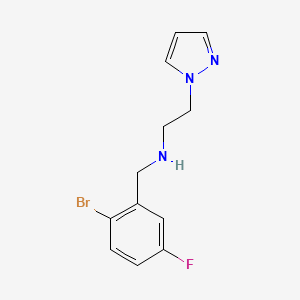

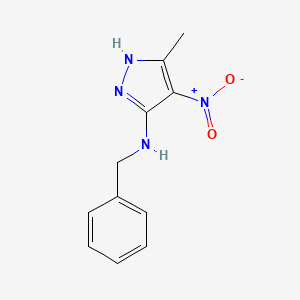
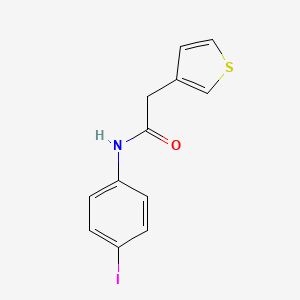
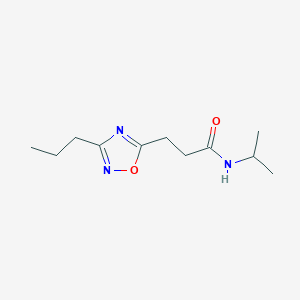
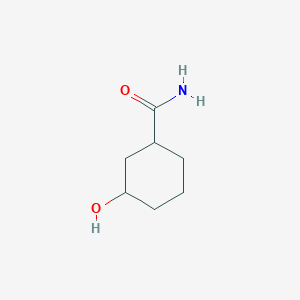
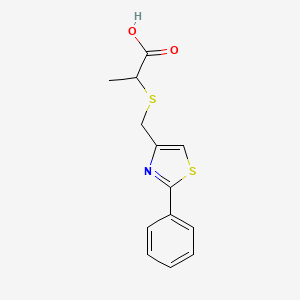
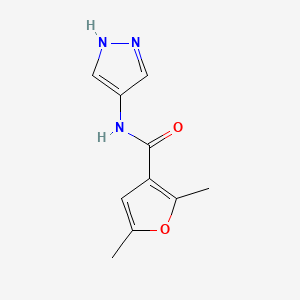
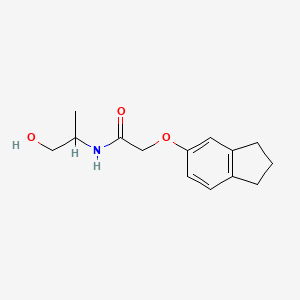
![6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14914677.png)
